Neocarrabiose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

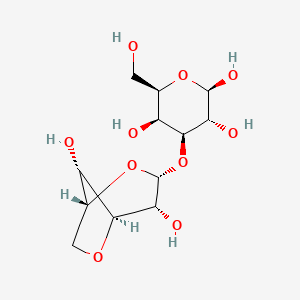

Neocarrabiose, also known as this compound, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

Neocarrabiose serves as a model compound for studying the enzymatic degradation of polysaccharides. Researchers utilize it to understand the mechanisms by which polysaccharides are broken down by enzymes, particularly in marine environments where carrageenan is prevalent.

Biology

In biological research, this compound is investigated for its role in cell signaling and interactions with proteins. Its ability to influence cellular processes makes it a valuable subject for studies on microbial metabolism and ecological interactions within marine ecosystems.

Medicine

Recent studies have explored the potential of this compound as an antiviral and anticoagulant agent. Its structural characteristics may allow it to interact with viral proteins or inhibit coagulation pathways, presenting opportunities for therapeutic applications.

Industry

This compound has practical applications in various industries:

- Food Industry : Used as a stabilizer in food products.

- Bioethanol Production : Acts as a substrate for fermentation processes.

- Textile Industry : Utilized in processes requiring polysaccharide derivatives.

Enzymatic Activity and Metabolism

Research has shown that this compound can be metabolized by specific enzymes produced by marine bacteria capable of degrading carrageenan. For instance, studies have highlighted the role of GH167 enzymes that hydrolyze β-1,4-glycosidic linkages to release this compound from larger polysaccharides.

Table 1: Enzymes Involved in this compound Metabolism

| Enzyme Type | Source Bacteria | Function |

|---|---|---|

| κ-Carrageenase | Catenovulum agarivorans | Degrades κ-carrageenan to produce this compound |

| β-Carrageenase | Various marine bacteria | Cleaves β-1,4 linkages to release oligosaccharides |

Antioxidant Potential

A notable investigation into the antioxidant capacity of this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) in vitro. This finding suggests its potential use as a natural antioxidant, which could be beneficial in food preservation or health supplements .

Structural Characterization

Mass spectrometry studies have provided insights into the structural features of this compound, revealing its unique interactions with other biomolecules. These characterizations are crucial for understanding its functional roles in biological systems .

Propriétés

Formule moléculaire |

C12H20O10 |

|---|---|

Poids moléculaire |

324.28 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1 |

Clé InChI |

JWMBOBQNPBCYER-TWZFJHAESA-N |

SMILES isomérique |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O |

SMILES canonique |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Synonymes |

3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.